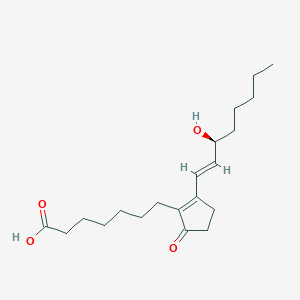
2-Bromo-1,4-dimethoxybenzene
Descripción general
Descripción
2-Bromo-1,4-dimethoxybenzene is an organic compound that can be used as a chemical redox shuttle additive in Lithium ion batteries for repeated overcharge and overdischarge protection .
Synthesis Analysis
The synthesis of 2-Bromo-1,4-dimethoxybenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . It was also used in the synthesis of 2,5,2′,5′- tetrakis methylbiphenyl via Yamamoto coupling reaction .Molecular Structure Analysis
The molecular structure of 2-Bromo-1,4-dimethoxybenzene is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C8H9BrO2 .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-1,4-dimethoxybenzene include a molecular weight of 217.06 . More detailed properties such as IR Spectrum and Mass spectrum (electron ionization) can be found on the NIST Chemistry WebBook .Aplicaciones Científicas De Investigación
Organic Synthesis
1-Bromo-2,5-dimethoxybenzene: is a versatile building block in organic synthesis. It’s used to prepare S-(-)-2-[N-(trifluoroacetyl)amino]-1-(2,5-dimethoxy-4-bromophenyl)-1-propanone , a compound with potential medicinal properties . Additionally, it serves as a precursor for synthesizing 1,4-bis{4-[2-(4-pyridyl)ethenyl]phenyl}butadiyne , a molecule used in constructing complex organic frameworks .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized as an intermediate in the synthetic preparation of pharmaceutical inhibitors. It’s involved in cross-coupling reactions that are pivotal for creating active pharmaceutical ingredients .
Material Science
1-Bromo-2,5-dimethoxybenzene: finds applications in material science, particularly in the development of novel materials with specific electronic properties. It’s used to synthesize 1-bromo-4-iodo-2,5-dimethoxybenzene , a compound that can be further modified to create materials for electronic devices .
Battery Technology
A unique application of 1-Bromo-2,5-dimethoxybenzene is its role as a chemical redox shuttle additive in lithium-ion batteries. It contributes to repeated overcharge and overdischarge protection, enhancing the safety and longevity of batteries .
Catalysis
This compound is also significant in catalysis. It’s used in palladium-catalyzed carbon-oxygen coupling reactions, which are essential for producing various organic molecules with potential applications in different industries .
Anti-Cancer Research
In the field of anti-cancer research, 1-Bromo-2,5-dimethoxybenzene may be used to synthesize compounds like bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride . This compound has been identified as a potential anti-cancer drug, showcasing the versatility of 1-Bromo-2,5-dimethoxybenzene in medicinal chemistry .
Mecanismo De Acción
Target of Action
1-Bromo-2,5-dimethoxybenzene, also known as 2-Bromo-1,4-dimethoxybenzene, is a brominated aromatic compound. The primary targets of this compound are aromatic compounds, particularly those with a benzene ring .
Mode of Action
The compound undergoes electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound is involved in the electrophilic aromatic substitution reactions, which are a part of organic chemistry. These reactions involve the replacement of a proton of an aromatic system by an electrophile .
Pharmacokinetics
Given its chemical structure, it is likely to have low water solubility . Its bioavailability would be influenced by factors such as its formulation, route of administration, and the individual’s physiological conditions.
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This can lead to the creation of various organic compounds, depending on the specific electrophile involved in the reaction .
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCGNRKFLRLWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067070 | |
| Record name | Benzene, 2-bromo-1,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25245-34-5 | |
| Record name | 1-Bromo-2,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25245-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-bromo-1,4-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025245345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25245-34-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-bromo-1,4-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 2-bromo-1,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,4-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 2-Bromo-1,4-dimethoxybenzene be utilized in polymer synthesis?
A: 2-Bromo-1,4-dimethoxybenzene serves as a crucial starting material for synthesizing poly(oxy-1,4-phenylene) (POP) macromonomers. [] The process involves an Ullmann reaction with potassium 4-bromophenolate, yielding α-(2,5-dimethoxyphenyl)-ω-bromooligo-(oxy-1,4-phenylene). This intermediate can be further modified to introduce functionalities suitable for polycondensation reactions, ultimately leading to the creation of novel polymers like liquid-crystalline graft copolymers. []
Q2: Can you explain the role of 2-Bromo-1,4-dimethoxybenzene in aryne reactions and discuss any observed regioselectivity?
A: 2-Bromo-1,4-dimethoxybenzene acts as a precursor to generate reactive aryne intermediates. [, ] These arynes can undergo nucleophilic attack by various species, including primary and secondary amines, alkanethiols, and even alcanenitriles. [] Interestingly, reactions with hetarylacetonitriles under specific conditions predominantly yield rearranged 2-hetarylmethyl-3,4,5,6-tetramethylbenzonitriles via a tandem addition-rearrangement pathway, highlighting the influence of substituents on aryne reactivity and reaction pathway selectivity. []
Q3: Are there alternative synthetic routes to compounds typically accessed via 2-Bromo-1,4-dimethoxybenzene aryne chemistry?
A: While 2-bromo-1,4-dimethoxybenzene provides a common route to aryne intermediates, research indicates that alternative haloarenes like 1-chloro-2,5-dimethylbenzene, 2-bromo-4-methylanisole, bromobenzene, 2-bromoanisole, and even 1,2-dibromo-3,4,5,6-tetramethylbenzene can participate in similar aryne reactions. [] This suggests the possibility of achieving desired target molecules through different starting materials and reaction conditions, potentially impacting factors like yield, regioselectivity, and overall synthetic efficiency.
Q4: What are the analytical techniques used to characterize 2-Bromo-1,4-dimethoxybenzene and its derivatives?
A: While specific analytical techniques employed are not explicitly mentioned in the provided abstracts, it is standard practice to utilize a combination of spectroscopic methods for characterization. These likely include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure and purity, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm the molecular weight of the synthesized compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[[(2S)-2-Carboxy-2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B144482.png)

![3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B144489.png)






![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)

![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)
